![molecular formula C28H31FeOP2+ B578740 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221745-90-9](/img/no-structure.png)

(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene

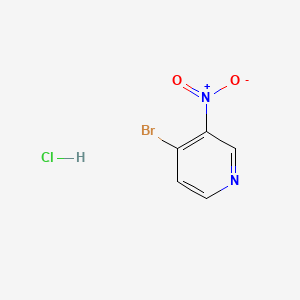

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

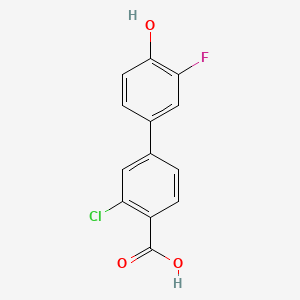

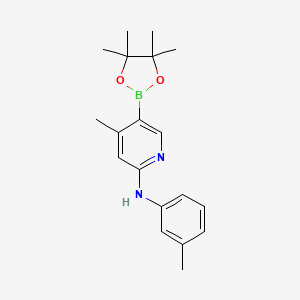

“(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene” is a chiral ferrocenyl diphosphine ligand . It is also known as (2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene . The empirical formula is C32H40FeP2 and it has a molecular weight of 542.45 .

Synthesis Analysis

The synthesis of ferrocene-based compounds involves several steps . Firstly, freshly distilled cyclopentadiene is prepared. Secondly, ferrocene is synthesized. The reaction mixture is stirred, then the dark slurry is poured into a beaker containing crushed ice and hydrochloric acid. The mixture is thoroughly stirred to dissolve and neutralize any remaining KOH. The precipitate is filtered and washed with water. The crude orange ferrocene is collected and dried in the air. It is then purified by sublimation to obtain orange crystalline material .Molecular Structure Analysis

The structure of ferrocene-based compounds involves a p-complex in which reactions between the d-orbitals of the Fe 2+ metal center with the p-orbitals of the two planar cyclopentadienyl ligands form the metal-ligand bonds . Hence there is equal bonding of all the carbon atoms in the cyclopentadienyl rings to the central Fe 2+ ion .Chemical Reactions Analysis

Ferrocene shows aromatic properties and is very stable . Ferrocene-based phosphorus ligands have played a vital role in catalysis .The SMILES string representation is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.C [C@H] ( [C]2 [CH] [CH] [CH] [C]2P (c3ccccc3)c4ccccc4)P (C © ©C)C © ©C .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

(Sp)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene and similar compounds have been extensively studied for their role as chiral ligands in asymmetric synthesis. These compounds, known for their planar chirality, are crucial in various catalytic processes. For instance, they've been used in the preparation of chiral ferrocenylphosphines which are pivotal in transition metal complex-catalyzed asymmetric reactions. The asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes represents a significant area of research, contributing to the development of novel and efficient synthetic methods (Hayashi et al., 1980).

Propiedades

Número CAS |

1221745-90-9 |

|---|---|

Nombre del producto |

(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene |

Fórmula molecular |

C28H31FeOP2+ |

Peso molecular |

501.348 |

Nombre IUPAC |

(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m1../s1 |

Clave InChI |

GKGAXSFACFRVDP-JPKZNVRTSA-N |

SMILES |

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)